1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate
Overview
Description
1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate is a synthetic compound belonging to the class of esters. It is characterized by its molecular formula C14H15ClO4 and is commonly used in various fields such as pharmaceutical research, environmental studies, and industrial applications due to its diverse properties and potential benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate typically involves the esterification of 2-[(4-chlorophenyl)-methyl]propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but employs larger reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects and as a model compound in drug development.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors, modulating their activity. The chlorophenyl group can participate in binding interactions with proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl 2-[(4-bromophenyl)-methyl]propanedioate
- 1,3-Diethyl 2-[(4-fluorophenyl)-methyl]propanedioate
- 1,3-Diethyl 2-[(4-methylphenyl)-methyl]propanedioate
Uniqueness
1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
diethyl 2-[(4-chlorophenyl)methyl]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUFXHRJTVSEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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